molecular formula C11H20Cl2N2 B14884727 4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride

4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride

Cat. No.: B14884727
M. Wt: 251.19 g/mol
InChI Key: QJRYMKFFKAECNG-UHFFFAOYSA-N
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Description

4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its antimicrobial or antitumor effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is unique due to its combination of the azetidine, propynyl, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

4-[3-(azetidin-1-yl)prop-1-ynyl]piperidine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1(8-13-9-2-10-13)3-11-4-6-12-7-5-11;;/h11-12H,2,4-10H2;2*1H

InChI Key

QJRYMKFFKAECNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC#CC2CCNCC2.Cl.Cl

Origin of Product

United States

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